3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine

BET Bromodomain Inhibition Cancer Research Epigenetics

This regiospecific C4-substituted 3,5-dimethylisoxazole with a primary amine handle serves as a critical acetyl-lysine mimetic for BET bromodomain (BRD2/3/4) inhibitor synthesis. Unlike generic isomers, its unique substitution pattern and spacer length ensure consistent spatial orientation essential for bromodomain affinity. Ideal for parallel synthesis and CNS-penetrant SAR exploration. Supports rapid diversification via amide coupling or reductive amination.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 771572-98-6
Cat. No. B1317629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine
CAS771572-98-6
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CCCN
InChIInChI=1S/C8H14N2O/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3
InChIKeyUUEBWEMWWZLONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine (CAS 771572-98-6): A Specialized 3,5-Dimethylisoxazole Building Block for BET Bromodomain Ligand Discovery and Custom Synthesis


3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine (CAS: 771572-98-6) is a specialized primary amine functionalized building block featuring a 3,5-dimethylisoxazole core . This core acts as an acetyl-lysine bioisostere [1], and the compound is widely employed in medicinal chemistry for the synthesis of focused libraries targeting BET (bromodomain and extra-terminal) bromodomain proteins [2]. It serves as a versatile intermediate for the construction of complex molecules, particularly those requiring a C4-functionalized isoxazole ring with a primary amine handle for further derivatization.

Why Generic 'Isoxazole' or 'Propan-1-amine' Substitution Fails: Critical Role of the 3,5-Dimethylisoxazole Bioisostere and Regiospecific C4-Linkage in 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine (CAS 771572-98-6)


Indiscriminate substitution of this specific building block with other isoxazole derivatives or generic propan-1-amines is not possible due to its unique combination of a regiospecific C4-substituted 3,5-dimethylisoxazole core and a primary amine functional handle . The 3,5-dimethyl substitution pattern on the isoxazole is critical for its role as an acetyl-lysine mimetic and for efficient BET bromodomain binding [1]; modifications or deletions of the 3- or 5-methyl groups have been shown to alter or abolish bromodomain affinity [2]. Furthermore, the C4-linked propan-1-amine moiety provides a specific vector and spacer length that allows for precise exit from the bromodomain binding pocket, a structural feature not offered by C3 or C5 substituted regioisomers or by alternative linker systems [3].

Quantitative Evidence Guide for 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine (CAS 771572-98-6): Comparative Data on Potency, Physicochemical Properties, and Commercial Availability


Comparative Antiproliferative Potency in Cancer Cells: C4-Amine Linked 3,5-Dimethylisoxazole vs. Lead Compound

Compounds synthesized from the 3,5-dimethylisoxazole scaffold have demonstrated significantly improved antiproliferative activity compared to earlier lead compounds. For instance, a derivative of this class (compound 22) was reported to inhibit the proliferation of HCT116 colorectal cancer cells with an IC50 of 162 nM [1]. This represents an approximate 20-fold increase in potency over a reference inhibitor (compound 14) in the same assay [1].

BET Bromodomain Inhibition Cancer Research Epigenetics

Comparative BET Bromodomain Binding Affinity: Optimized 3,5-Dimethylisoxazoles vs. Initial Lead Fragment

Structure-guided optimization of the 3,5-dimethylisoxazole scaffold, from which this amine is derived, has led to compounds with sub-micromolar affinity for BET bromodomains. A representative optimized compound (compound 4d) exhibited IC50 values of <5 μM for both BRD2(1) and BRD4(1) [1]. This is a significant improvement over the initial lead fragment (compound 3), which showed an IC50 of 4.8 μM against BRD1, but lacked the functional handle for further optimization [2].

BET Bromodomain Epigenetic Probe Chemical Biology

Comparative LogD (pH 7.4) Profile for CNS Drug-Like Property Assessment

3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine has a calculated LogD value of -1.97 at pH 7.4 [1]. This value is significantly lower than the LogD of many unsubstituted heterocyclic amines (e.g., simple phenylpropylamines, which often have LogD > 0), indicating higher polarity and lower lipophilicity under physiological conditions. This property profile suggests enhanced aqueous solubility and reduced non-specific binding, which are critical for the development of CNS-penetrant probes or peripherally-restricted therapeutics.

Medicinal Chemistry Drug Design Physicochemical Profiling

Comparative Commercial Availability and Purity of Freebase vs. Hydrochloride Salt Forms

The freebase form of this compound (CAS 771572-98-6) is widely available from commercial suppliers at a standard purity of 95% . In contrast, its hydrochloride salt (CAS 1185449-91-5), while also available at high purities (up to 97%), is generally more expensive and may require specific storage conditions . For researchers requiring the free amine for direct coupling or base-sensitive reactions, the freebase offers a more cost-effective and chemically compatible option, eliminating the need for an initial neutralization step.

Chemical Sourcing Synthetic Chemistry Inventory Management

Comparative Topological Polar Surface Area (TPSA) for Predicting Blood-Brain Barrier Penetration

This compound possesses a Topological Polar Surface Area (TPSA) of 52.05 Ų [1]. This value falls well below the commonly cited threshold of 90 Ų for predicting favorable oral absorption and CNS penetration [2]. In contrast, larger, more polar isoxazole derivatives or other heterocyclic scaffolds with additional hydrogen bond donors/acceptors (e.g., carboxylates) may have TPSA values exceeding 70-90 Ų, making them less suitable for CNS applications.

CNS Drug Discovery Medicinal Chemistry ADME Properties

Optimal Research and Industrial Applications for 3-(3,5-Dimethylisoxazol-4-yl)propan-1-amine (CAS 771572-98-6): From Epigenetic Probe Synthesis to CNS-Targeted Drug Discovery


Synthesis of Focused Libraries of BET Bromodomain Inhibitors

This compound is ideally suited as a core building block for the parallel synthesis of focused libraries aimed at inhibiting BET bromodomain proteins (BRD2, BRD3, BRD4). Its C4-amine handle provides a versatile point for rapid diversification via amide coupling, reductive amination, or sulfonamide formation, enabling SAR exploration around the 3,5-dimethylisoxazole acetyl-lysine mimetic core [1] [2].

Development of CNS-Penetrant Epigenetic Chemical Probes

Given its favorable calculated physicochemical properties, including a low LogD and a TPSA value below the CNS penetration threshold [3], this compound is a valuable starting material for designing brain-penetrant BET bromodomain inhibitors or other epigenetic probes. Researchers can leverage its intrinsic polarity and small size to optimize for CNS exposure while maintaining target engagement [4].

Diversification of Compound Collections via Custom Synthesis

For academic screening centers or pharmaceutical compound management groups, this building block offers a high-purity, readily available starting point for generating diverse and novel chemical entities. Its regiospecific substitution pattern ensures that all synthesized analogs will possess a consistent spatial orientation, facilitating downstream SAR and chemoinformatic analysis .

Lead Optimization for Oncology and Inflammation Targets

The 3,5-dimethylisoxazole core has demonstrated antiproliferative activity in various cancer cell lines, particularly leukemias, as shown by the activity of its derivatives [2]. This compound is therefore a strategic building block for lead optimization programs in oncology and inflammation, where BET bromodomain inhibition has shown therapeutic potential [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.